2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol
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Overview
Description
2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol is a complex organic compound that features a phenol group, an amino group, and a pyridine ring connected through an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the oxadiazole ring through a cyclization reaction. The general synthetic route can be summarized as follows:
Formation of the Oxadiazole Ring: This step involves the reaction of a hydrazide with a nitrile to form the 1,2,4-oxadiazole ring. The reaction is typically carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative through a Suzuki-Miyaura cross-coupling reaction. This reaction requires a palladium catalyst and a base such as potassium carbonate (K2CO3).
Introduction of the Amino and Phenol Groups:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino and phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinone derivatives, while reduction of a nitro group would yield an amino derivative.
Scientific Research Applications
2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol has several applications in scientific research:
Medicinal Chemistry: This compound can serve as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: The compound can act as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(3-(pyridin-3-yl)-1,2,4-triazol-5-yl)phenol
- 2-Amino-5-(3-(pyridin-3-yl)-1,3,4-oxadiazol-5-yl)phenol
- 2-Amino-5-(3-(pyridin-3-yl)-1,2,3-triazol-5-yl)phenol
Uniqueness
The uniqueness of 2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol lies in its specific structural features, such as the oxadiazole ring, which imparts distinct electronic properties. This makes it a valuable compound for various applications, particularly in the design of new materials and pharmaceuticals.
Properties
Molecular Formula |
C13H10N4O2 |
---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-amino-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phenol |
InChI |
InChI=1S/C13H10N4O2/c14-10-4-3-8(6-11(10)18)13-16-12(17-19-13)9-2-1-5-15-7-9/h1-7,18H,14H2 |
InChI Key |
YXSHLEAJYKPOGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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